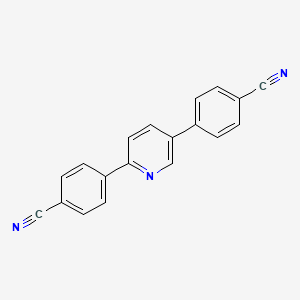
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(hydroxyphenyl)methylene-3-oxobutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO6 |
|---|---|
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[hydroxy-(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14(18)19/h4-7,16H,3H2,1-2H3/b12-11- |
Clave InChI |
GEFJRVZAOXVUKZ-QXMHVHEDSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C1=CC=CC=C1[N+](=O)[O-])\O)/C(=O)C |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
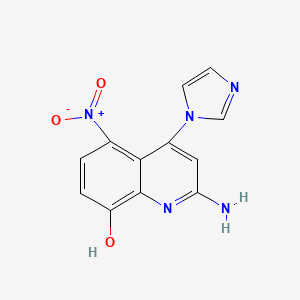

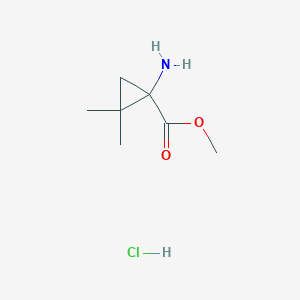
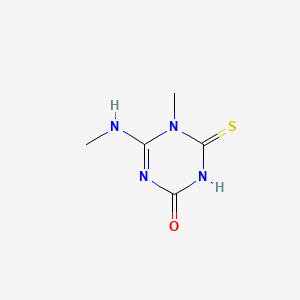
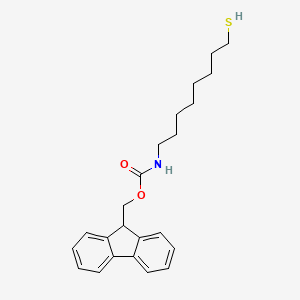

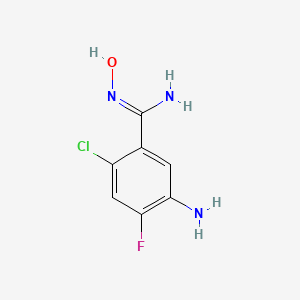
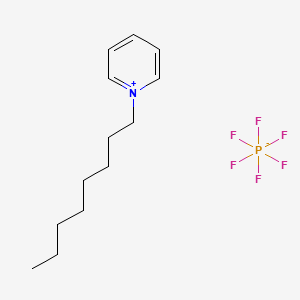
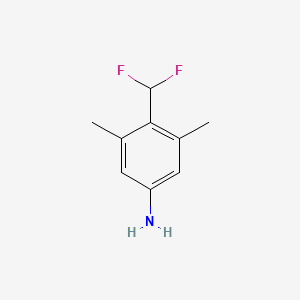
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
